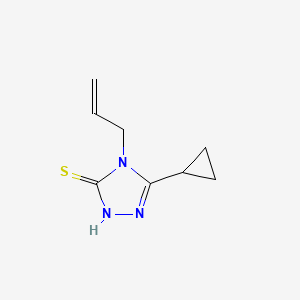

4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Description

The exact mass of the compound 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyclopropyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-2-5-11-7(6-3-4-6)9-10-8(11)12/h2,6H,1,3-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUJNNAYOBDOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366058 | |

| Record name | 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

443917-88-2 | |

| Record name | 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formation of a key thiosemicarbazide intermediate, followed by an intramolecular cyclization to yield the target triazole-thiol.

Synthetic Pathway Overview

The synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is achieved through a well-established route for the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The overall transformation can be summarized as follows:

-

Step 1: Synthesis of 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide. This intermediate is prepared by the reaction of cyclopropanecarboxylic acid hydrazide with allyl isothiocyanate.

-

Step 2: Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. The thiosemicarbazide intermediate undergoes a base-catalyzed intramolecular dehydrative cyclization to form the final product.

The following diagram illustrates the logical flow of the synthesis:

Caption: Synthesis pathway of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of the starting materials and the target compound.

Synthesis of Cyclopropanecarboxylic Acid Hydrazide

This protocol outlines the synthesis of the starting material, cyclopropanecarboxylic acid hydrazide, from its corresponding methyl ester.[1]

Experimental Workflow:

Caption: Experimental workflow for the synthesis of cyclopropanecarboxylic acid hydrazide.

Procedure:

-

Methyl cyclopropanecarboxylate (0.1 mol) is mixed with hydrazine hydrate (0.15 mol).

-

The reaction mixture is refluxed for 28 hours and then cooled to room temperature.

-

The mixture is concentrated by evaporation under reduced pressure.

-

Azeotropic distillation with toluene is performed to remove residual water.

-

The crude product is dissolved in dichloromethane and washed with a saturated sodium chloride solution.

-

The organic phase is dried over anhydrous magnesium sulfate and the solvent is evaporated under reduced pressure to yield cyclopropylcarbohydrazide.

Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

This two-step protocol is based on established methods for the synthesis of analogous 4,5-disubstituted-1,2,4-triazole-3-thiols.[2][3]

Step 1: Synthesis of 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide

-

Cyclopropanecarboxylic acid hydrazide (0.03 mol) is dissolved in ethanol (100-200 mL).

-

A solution of allyl isothiocyanate (0.03 mol) in a minimum amount of ethanol is added to the hydrazide solution with constant stirring.

-

The reaction mixture is refluxed for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled, leading to the precipitation of the solid product.

-

The crude 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide is filtered and recrystallized from 70% ethanol.

Step 2: Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

-

The recrystallized 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide from the previous step is dissolved in an aqueous 4N sodium hydroxide solution.

-

The mixture is refluxed for 4-5 hours with constant stirring.

-

After cooling, the solution is acidified with hydrochloric acid, which results in the precipitation of the product.

-

The precipitate is filtered, washed thoroughly with water, and recrystallized from 70% ethanol to yield pure 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Quantitative Data

| Compound | Yield (%) | Melting Point (°C) | Reference |

| 4-Hexyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 76 | 110 | [2] |

| 4-Cyclohexyl-5-benzyl-4H-1,2,4-triazole-3-thiol | 68 | 156 | [2] |

| 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | 68 | 210-212 | [3] |

| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 73 | 187-188 | [3] |

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity. Expected characterization data, based on analogous compounds, would include:

-

FT-IR (KBr, cm⁻¹): Peaks corresponding to N-H, C=N, and C=S stretching vibrations are expected. The presence of a peak around 2550-2600 cm⁻¹ would be indicative of the S-H group in the thiol tautomer.

-

¹H-NMR (DMSO-d₆, δ ppm): Signals corresponding to the allyl, cyclopropyl, and NH/SH protons are anticipated. The chemical shift of the NH/SH proton is typically observed downfield.

-

Elemental Analysis: The calculated and found percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement.

Signaling Pathways and Biological Context

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The incorporation of allyl and cyclopropyl moieties may modulate these activities. Further research is required to elucidate the specific biological targets and signaling pathways affected by 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. The logical relationship for investigating its biological activity is outlined below.

Caption: Logical workflow for the biological evaluation of the synthesized compound.

References

An In-depth Technical Guide on the Chemical Properties of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

Disclaimer: Detailed experimental data specifically for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is not extensively available in the reviewed scientific literature. This guide, therefore, provides a comprehensive overview of the synthesis, chemical properties, and biological activities characteristic of the broader class of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, based on established research on analogous structures.

Introduction

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of therapeutically significant agents.[1] Derivatives of 1,2,4-triazole are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antidepressant properties.[2] The incorporation of a thiol group at the 3-position of the 4H-1,2,4-triazole ring gives rise to the 1,2,4-triazole-3-thiol class of compounds, which have garnered considerable attention for their diverse pharmacological potential. These compounds are recognized for their antimicrobial, antifungal, antitubercular, anticancer, and anti-inflammatory activities.[1][3]

The substituent at the N4-position and C5-position of the triazole ring can be readily modified, allowing for the fine-tuning of the molecule's steric and electronic properties to enhance its biological efficacy and selectivity. This guide will focus on the general chemical properties, synthetic methodologies, and biological applications of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

A common and efficient method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is through the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[1] This synthetic approach is versatile and can accommodate a wide range of substituents at both the N4 and C5 positions.

Caption: General synthetic pathway for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Experimental Protocol: General Synthesis

The following is a generalized experimental protocol for the synthesis of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, based on common procedures found in the literature.[1][4]

Step 1: Synthesis of 1-Acyl-4-substituted-thiosemicarbazide

-

Reaction Setup: In a round-bottom flask, dissolve the appropriate acid hydrazide (1 equivalent) in a suitable solvent such as ethanol.

-

Reagent Addition: To this solution, add the desired isothiocyanate (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight, until the reaction is complete (monitored by TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The solid product is washed with cold ethanol and can be used in the next step without further purification or can be recrystallized from a suitable solvent if necessary.

Step 2: Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol

-

Reaction Setup: The 1-acyl-4-substituted-thiosemicarbazide from the previous step (1 equivalent) is suspended in an aqueous solution of a base, such as 2N sodium hydroxide.[1]

-

Reaction Conditions: The mixture is heated to reflux for several hours (typically 4-8 hours). The progress of the cyclization can be monitored by TLC.

-

Workup and Purification: After cooling the reaction mixture to room temperature, it is acidified with a dilute acid (e.g., hydrochloric acid) to a neutral or slightly acidic pH. The precipitated solid is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1]

Chemical and Spectroscopic Properties

4,5-Disubstituted-4H-1,2,4-triazole-3-thiols are generally stable crystalline solids with characteristic spectroscopic features. These compounds can exist in tautomeric forms, the thione and thiol forms, with the thione form often predominating in the solid state.

Spectroscopic Data

The structures of these compounds are typically confirmed using spectroscopic methods such as IR and NMR.[2][5] The following table summarizes the characteristic spectral data for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols based on published data for analogous compounds.

| Spectroscopic Data | Characteristic Features | Typical Range |

| IR (cm⁻¹) | N-H stretching | 3100-3400 |

| S-H stretching (thiol form) | 2550-2600 | |

| C=N stretching | 1585-1625 | |

| C=S stretching (thione form) | 1270-1285 | |

| ¹H NMR (δ ppm) | N-H proton (exchangeable with D₂O) | 9.0 - 14.0 |

| S-H proton (thiol form, exchangeable with D₂O) | 12.0 - 14.0 | |

| Protons of the N4-substituent | Variable | |

| Protons of the C5-substituent | Variable |

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The IR frequencies are in wavenumbers (cm⁻¹).

Biological Activities of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

The 1,2,4-triazole-3-thiol scaffold is a versatile pharmacophore, and its derivatives have been reported to possess a broad spectrum of biological activities. The nature of the substituents at the N4 and C5 positions plays a crucial role in determining the pharmacological profile of these compounds.

Antimicrobial and Antifungal Activity

A significant area of research for this class of compounds is their potential as antimicrobial and antifungal agents.[6][7] Numerous studies have demonstrated that various 4,5-disubstituted-1,2,4-triazole-3-thiols exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal strains.[7][8][9] For instance, certain derivatives have shown promising activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[7][10]

Other Biological Activities

Beyond their antimicrobial properties, derivatives of 1,2,4-triazole-3-thiol have been investigated for a variety of other therapeutic applications. These include:

-

Anticancer activity [1]

-

Anti-inflammatory activity [3]

-

Anticonvulsant activity [1]

-

Antioxidant activity [1]

Experimental Protocol: Antimicrobial Screening

A common method to evaluate the antimicrobial activity of newly synthesized compounds is the agar well diffusion assay.[1]

Agar Well Diffusion Method

-

Preparation of Media: Prepare nutrient agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A solution of the test compound at a known concentration (e.g., in DMSO) is added to the wells. A well with the solvent alone serves as a negative control, and a standard antibiotic or antifungal agent is used as a positive control.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Data Analysis: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.

Caption: A logical workflow for the synthesis and biological evaluation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Conclusion

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold represents a privileged structure in the field of medicinal chemistry. The straightforward and versatile synthetic routes to these compounds, coupled with their broad and tunable range of biological activities, make them highly attractive targets for drug discovery and development. Further exploration of novel substitutions at the N4 and C5 positions is likely to yield new lead compounds with enhanced potency and selectivity for a variety of therapeutic targets.

References

- 1. scirp.org [scirp.org]

- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The investigation of antimicrobial activity of some s-substituted bis-1,2,4-triazole-3-thiones [pharmacia.pensoft.net]

- 9. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 10. mdpi.com [mdpi.com]

4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol IUPAC name and structure

An In-Depth Technical Guide on 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Introduction

The 1,2,4-triazole nucleus is a significant heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] Derivatives of 1,2,4-triazole, particularly those containing a thione or thiol group, have garnered considerable attention for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[1][3] The unique structural features of these compounds allow for diverse interactions with biological targets.[4] This technical guide provides a comprehensive overview of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a specific derivative of this important class of compounds, focusing on its chemical identity, synthesis, and potential biological significance.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol . The molecular formula for this compound is C8H11N3S.[5]

The structure consists of a five-membered 1,2,4-triazole ring. An allyl group (–CH2–CH=CH2) is attached to the nitrogen atom at position 4, a cyclopropyl ring is attached to the carbon atom at position 5, and a thiol (–SH) group is present at the carbon atom at position 3. The "4H" designation indicates the location of the single hydrogen atom on the triazole ring's nitrogen framework.

Below is a diagram illustrating the key structural components of the molecule.

References

- 1. scirp.org [scirp.org]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

Spectroscopic and Synthetic Profile of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics and a general synthetic protocol for the novel heterocyclic compound, 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. Due to the absence of published data for this specific molecule, this guide leverages spectral data from structurally analogous compounds to predict its key characterization features.

Predicted Spectroscopic Data

The spectroscopic signature of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is dictated by its constituent functional groups: the 1,2,4-triazole core, the N-allyl substituent, the C-cyclopropyl substituent, and the thiol group. A crucial aspect of this molecule is the potential for thione-thiol tautomerism, which will be reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the allyl, cyclopropyl, and triazole moieties. The thiol proton signal may be broad and its chemical shift can be concentration-dependent.

Table 1: Predicted 1H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopropyl-H | 0.8 - 1.2 | Multiplet |

| Allyl-CH2 | 4.5 - 4.8 | Multiplet |

| Allyl-CH= | 5.7 - 6.0 | Multiplet |

| Allyl-=CH2 | 5.0 - 5.3 | Multiplet |

| SH/NH | 13.0 - 14.0 | Singlet (broad) |

13C NMR: The carbon NMR will provide insights into the carbon framework of the molecule. The chemical shifts of the triazole ring carbons are particularly informative.

Table 2: Predicted 13C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl-CH2 | 5 - 15 |

| Allyl-CH2 | 45 - 50 |

| Allyl-=CH2 | 118 - 120 |

| Allyl-CH= | 130 - 135 |

| Triazole C-S | 165 - 170 |

| Triazole C-N | 150 - 155 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. The presence of both N-H and S-H stretching bands can be indicative of the thione-thiol tautomerism.[1][2]

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm-1) |

| N-H stretch | 3100 - 3300 |

| S-H stretch | 2550 - 2600 |

| C-H stretch (allyl, cyclopropyl) | 2900 - 3100 |

| C=N stretch (triazole ring) | 1580 - 1620 |

| C=C stretch (allyl) | 1640 - 1680 |

| C=S stretch (thione tautomer) | 1250 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this class of molecules.[3] The molecular ion peak [M+H]+ or [M-H]- would be expected, along with fragment ions corresponding to the loss of the allyl or cyclopropyl groups.

Experimental Protocols

The synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process, common for the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[4][5][6]

General Synthetic Pathway

A plausible synthetic route involves the following key steps:

-

Formation of an Acid Hydrazide: Reaction of a cyclopropyl carboxylic acid ester with hydrazine hydrate.

-

Synthesis of Thiosemicarbazide: Reaction of the acid hydrazide with an allyl isothiocyanate.

-

Cyclization: Base-catalyzed intramolecular cyclization of the resulting thiosemicarbazide to form the 4H-1,2,4-triazole-3-thiol ring.

Detailed Methodologies

Step 1: Synthesis of Cyclopropanecarbohydrazide A mixture of ethyl cyclopropanecarboxylate and hydrazine hydrate in a suitable solvent like ethanol is refluxed for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization.

Step 2: Synthesis of 1-(Cyclopropylcarbonyl)-4-allylthiosemicarbazide To a solution of cyclopropanecarbohydrazide in an appropriate solvent, an equimolar amount of allyl isothiocyanate is added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The precipitated product is filtered, washed, and dried.

Step 3: Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol The 1-(cyclopropylcarbonyl)-4-allylthiosemicarbazide is dissolved in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. The mixture is refluxed for several hours. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Visualization of the Synthetic and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a novel triazole derivative.

Caption: Synthetic and analytical workflow for the target compound.

References

Biological Activity of Substituted 1,2,4-Triazole-3-Thiol Derivatives: A Technical Review

Introduction

The 1,2,4-triazole ring is a fundamental scaffold in medicinal chemistry, recognized for its metabolic stability, hydrogen bonding capacity, and dipole character, which facilitate strong interactions with biological targets.[1] This five-membered heterocycle is a key component in a wide array of therapeutic agents, including the antifungal drugs fluconazole and itraconazole, the antiviral ribavirin, and the anticancer agent letrozole.[2][3] A particularly promising subclass is the substituted 1,2,4-triazole-3-thiol (or its tautomeric thione form) derivatives. These compounds serve not only as versatile intermediates for synthesizing more complex fused heterocyclic systems but also exhibit a broad spectrum of biological activities in their own right.[4][5] These activities include antimicrobial, anticancer, antiviral, and enzyme inhibitory effects.[6][7][8]

This technical guide provides a comprehensive overview of the biological activities of substituted 1,2,4-triazole-3-thiol derivatives. It details their general synthesis, summarizes quantitative biological data, outlines key experimental protocols, and visualizes structure-activity relationships and experimental workflows to support researchers and professionals in the field of drug development.

General Synthesis Pathway

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is typically achieved through a multi-step process. A common and efficient route begins with the reaction of a carboxylic acid hydrazide with an isothiocyanate. This reaction forms a thiosemicarbazide intermediate, which then undergoes base-catalyzed intramolecular dehydrative cyclization to yield the final 1,2,4-triazole-3-thiol product.[6] Further modifications, such as S-alkylation at the thiol group, can be performed to generate a diverse library of derivatives.[9][10]

Biological Activities

Substituted 1,2,4-triazole-3-thiol derivatives have been extensively evaluated for a range of biological activities. Their efficacy is highly dependent on the nature and position of substituents on the core triazole ring and any associated aromatic systems.[4]

Antimicrobial Activity

Derivatives of 1,2,4-triazole-3-thiol are well-documented for their potent antibacterial and antifungal properties.[6] The mechanism of antifungal action for many triazoles, like fluconazole, involves the inhibition of sterol biosynthesis, a critical component of the fungal cell membrane.[11]

Antibacterial Activity: Many synthesized compounds show significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated antibacterial effects against Staphylococcus aureus that are superior or comparable to the standard drug streptomycin.[2] Similarly, novel indole derivatives have shown potent inhibitory effects against S. aureus and E. coli.[12]

Antifungal Activity: The antifungal potential of these derivatives is notable. Studies have revealed that specific compounds exhibit strong activity against fungal species like Microsporum gypseum, with some derivatives showing efficacy superior to the clinical candidate ketoconazole.[2] However, activity can be species-dependent, with some compounds showing little to no effect against strains like Candida albicans or Aspergillus niger.[2]

Table 1: Antibacterial and Antifungal Activity of Selected 1,2,4-Triazole-3-thiol Derivatives (MIC, µg/mL)

| Compound ID | Substituents | S. aureus | B. subtilis | E. coli | C. albicans | A. niger | Reference |

|---|---|---|---|---|---|---|---|

| 4c | 5-(pyridin-4-yl), 4-(4-hydroxybenzylideneamino) | 16 | 20 | >100 | - | - | [13] |

| 4e | 5-(pyridin-4-yl), 4-(4-bromobenzylideneamino) | - | - | 25 | 24 | 32 | [13] |

| 32b / 32d | 5-phenyl-1H-arylhydrazones | 200 | - | >200 | - | - | [3] |

| Nalidixic acid hybrid (1a-g) | 4-amino-5-(nalidixic acid ethyl ester)-thiol Schiff bases | - | - | - | - | - | [12]* |

| Note: For compound series 1a-g, high activity was noted against P. aeruginosa with a MIC of 16 µg/mL.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard assay to quantify antimicrobial activity.

-

Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria).

-

Controls: Positive (microorganism in broth without test compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin, fluconazole) is run in parallel.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48 hours for fungi).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The 1,2,4-triazole scaffold is present in several anticancer drugs, and novel thiol derivatives are actively being investigated for their cytotoxic potential against various cancer cell lines.[1][9] Their mechanisms often involve the inhibition of critical enzymes like thymidine phosphorylase or protein kinases, leading to apoptosis or cell cycle arrest.[1][3]

Studies have shown that certain derivatives exhibit moderate to potent anticancer activities. For example, a series of 1,2,4-triazole-pyridine hybrids showed IC50 values in the range of 41.12 µM to 61.11 µM against murine melanoma (B16F10) cells.[9] Hydrazone-bearing derivatives have been identified as promising agents, with EC50 values between 2-17 µM against melanoma, triple-negative breast cancer, and pancreatic cancer cell lines.[1]

Table 2: In Vitro Anticancer Activity of Selected 1,2,4-Triazole-3-thiol Derivatives (IC50, µM)

| Compound ID | Target Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| TP6 | Murine Melanoma (B16F10) | 41.12 | - | - | [9] |

| 47f | Colon Carcinoma (HCT-116) | 6.2 | - | - | [5] |

| 47e | Breast Cancer (T47D) | 43.4 | - | - | [5] |

| 47f | Breast Cancer (T47D) | 27.3 | - | - | [5] |

| 112c | Colon Cancer (HCT 116) | 4.36 | Doxorubicin | >50% potency | [5] |

| Hydrazone 4 | Melanoma (IGR39) | ~5 | - | - | [1] |

| Hydrazone 18 | Breast Cancer (MDA-MB-231) | ~2 | - | - |[1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized triazole derivatives and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.

Antiviral and Enzyme Inhibition Activities

The 1,2,4-triazole ring is a bioisostere of amide, ester, or carboxyl groups, allowing it to interact with various enzymes and receptors.[14] This property underpins its use in developing antiviral agents and specific enzyme inhibitors.

Antiviral Activity: Triazole derivatives have shown promise against a wide range of DNA and RNA viruses, including influenza, herpes simplex, and hepatitis C.[14][15] For example, enantiomers of 1,2,4-triazole-3-thiones with electron-withdrawing substituents have been identified as potential candidates for developing drugs against influenza A (H1N1) viruses.[14]

Enzyme Inhibition: This is a significant area of activity. Derivatives have been shown to inhibit various enzymes:

-

Cholinesterases (AChE & BChE): Inhibition of these enzymes is a key strategy for treating Alzheimer's disease. Certain 1,2,4-triazole-3-thiol derivatives have demonstrated excellent inhibitory activity against both AChE and BChE.[16][17]

-

α-Glucosidase: As a target for type 2 diabetes, inhibition of this enzyme delays carbohydrate digestion. Azinane-triazole compounds have shown more potent α-glucosidase inhibition than the standard drug acarbose.[17][18]

-

Cyclooxygenase (COX): Some triazole derivatives act as selective COX-2 inhibitors, which is a desirable profile for anti-inflammatory drugs with reduced gastrointestinal side effects.[19]

Table 3: Enzyme Inhibition Activity of Selected 1,2,4-Triazole-3-thiol Derivatives (IC50, µM)

| Compound Series | Target Enzyme | Best IC50 (µM) | Reference Drug | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 83b,c,f,l | Thymidine Phosphorylase | 61.98 | 7-deazaxanthin | 38.68 | [3] |

| 12n | α-Glucosidase | 261.43 | Acarbose | 375.82 | [17][18] |

| 2.1, 2.2, 2.3 | Acetylcholinesterase (AChE) | Good activity reported | - | - | [16] |

| 7 | Cyclooxygenase-2 (COX-2) | 21.53 | Celecoxib | 3.33 |[19] |

Structure-Activity Relationship (SAR) Analysis

The biological potency of 1,2,4-triazole-3-thiol derivatives is critically influenced by the chemical nature of the substituents at the N4 and C5 positions of the triazole ring, as well as modifications to the exocyclic thiol group.

-

Influence of Substituents: Electron-withdrawing groups (e.g., halogens like -Cl, -F) on aromatic rings attached to the triazole core often enhance antimicrobial activity.[4] Conversely, electron-donating groups (e.g., -OH, -OCH3) can increase antifungal and antitumor properties.[3][4]

-

Positional Effects: The position of the substituent on an aromatic ring is also crucial. For example, in one study of antibacterial agents, a 4-hydroxy group on a benzylideneamino moiety led to the most active compound against Gram-positive bacteria.[13]

-

Schiff Base Formation: The conversion of the 4-amino group into various Schiff bases is a common strategy to modulate biological activity, with different aromatic aldehydes leading to varied antimicrobial profiles.[2][13]

Conclusion

Substituted 1,2,4-triazole-3-thiol derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The extensive research summarized herein demonstrates their significant potential as antimicrobial, anticancer, and antiviral agents, as well as specific enzyme inhibitors. The straightforward and adaptable synthesis allows for the creation of large libraries of compounds for screening. Future work in this area will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific biological targets, ultimately leading to the development of novel and effective therapeutic agents.

References

- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 10. researchgate.net [researchgate.net]

- 11. isres.org [isres.org]

- 12. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]

- 13. connectjournals.com [connectjournals.com]

- 14. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 16. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide on 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited specific literature on this exact molecule, this guide synthesizes information from analogous structures and general principles of triazole chemistry to present a plausible history, a detailed proposed synthesis protocol, and relevant physicochemical and safety data. The document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction and Background

The 1,2,4-triazole nucleus is a prominent scaffold in a vast array of pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The thione-substituted 1,2,4-triazoles, in particular, have garnered significant attention for their therapeutic potential. The specific compound, 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, incorporates an allyl group at the N4 position and a cyclopropyl group at the C5 position. These substitutions are of interest as the allyl group can participate in various chemical transformations and may influence the compound's pharmacokinetic profile, while the cyclopropyl ring is a known bioisostere for phenyl rings and can enhance metabolic stability and binding affinity to biological targets.

While the specific discovery and detailed historical development of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol are not well-documented in publicly accessible scientific literature, its existence is confirmed by its availability from several chemical suppliers under the CAS number 443917-88-2.[1][2] The synthesis of such molecules generally follows established routes for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Physicochemical and Safety Data

A summary of the available physicochemical properties and safety information for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is presented in Table 1. This information is primarily derived from safety data sheets (SDS) provided by chemical suppliers.

Table 1: Physicochemical and Safety Data for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

| Property | Value | Reference |

| CAS Number | 443917-88-2 | [1][2] |

| Molecular Formula | C₈H₁₁N₃S | [1] |

| Molecular Weight | 181.26 g/mol | [1] |

| Purity | ≥95% | [2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [1] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [1] |

Proposed Synthesis Pathway

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is typically achieved through the cyclization of an appropriately substituted thiosemicarbazide in the presence of a base.[3] A plausible and commonly employed synthetic route for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is a two-step process, which is depicted in the following diagram.

Caption: General synthesis pathway for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Detailed Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol based on established methodologies for analogous compounds.[3][4][5]

Step 1: Synthesis of 1-(Cyclopropanecarbonyl)-4-allylthiosemicarbazide

Materials:

-

Cyclopropanecarboxylic acid hydrazide

-

Allyl isothiocyanate

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar quantities of cyclopropanecarboxylic acid hydrazide and allyl isothiocyanate in absolute ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid crude product, 1-(cyclopropanecarbonyl)-4-allylthiosemicarbazide, can be used in the next step without further purification or can be recrystallized from ethanol if a higher purity intermediate is desired.

Step 2: Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Materials:

-

1-(Cyclopropanecarbonyl)-4-allylthiosemicarbazide

-

2N Sodium Hydroxide solution

-

Concentrated Hydrochloric Acid

-

Ethanol (for recrystallization)

Procedure:

-

To a round-bottom flask containing the crude 1-(cyclopropanecarbonyl)-4-allylthiosemicarbazide from the previous step, add a 2N aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 6-8 hours.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Filter the solution to remove any insoluble impurities.

-

Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 5-6, which will cause the product to precipitate.

-

Collect the precipitate by filtration and wash it thoroughly with cold water.

-

Dry the crude product in a vacuum oven.

-

For further purification, recrystallize the solid from ethanol to yield pure 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

The following diagram illustrates the proposed experimental workflow.

Caption: Proposed experimental workflow for the synthesis of the target compound.

Representative Data for Analogous Compounds

While specific yield and characterization data for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol are not available in the literature, Table 2 provides data for structurally related compounds to offer an expected range of outcomes.

Table 2: Synthesis and Characterization Data for Analogous 4-allyl-5-substituted-4H-1,2,4-triazole-3-thiols

| 5-Substituent | Yield (%) | Melting Point (°C) | Reference |

| 4-pyridyl | 80 | 222-224 | [5] |

| 4-methoxyphenyl | Not specified | Not specified | [4] |

| (4-chloro-3,5-dimethylphenoxy)methyl | Not specified | Not specified | |

| 3,4-dimethoxyphenyl | Not specified | Not specified | [6] |

Conclusion

This technical guide has consolidated the available information on 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol and provided a detailed, plausible pathway for its synthesis based on established chemical principles for this class of compounds. The provided experimental protocols and workflow diagrams offer a practical starting point for researchers aiming to synthesize and study this molecule. The lack of extensive literature on this specific compound highlights an opportunity for further research to explore its synthesis, characterization, and potential biological activities, thereby contributing to the broader understanding and application of 1,2,4-triazole derivatives in drug discovery and development.

References

- 1. aksci.com [aksci.com]

- 2. 443917-88-2 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol AKSci 3753AE [aksci.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-ALLYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]

- 5. 4-ALLYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol: A Technical Guide for Drug Discovery Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] The 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol molecule, possessing both an allyl and a cyclopropyl moiety, presents a unique structural framework that could be explored for various therapeutic applications. The diverse biological activities of 1,2,4-triazole-3-thiol derivatives suggest that this compound could interact with multiple biological targets.[3]

Potential Therapeutic Areas and Targets

Based on extensive research on analogous compounds, 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is a candidate for investigation in the following therapeutic areas:

-

Antimicrobial Therapy: The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial agents.[2]

-

Anti-inflammatory and Analgesic Applications: Many triazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.

-

Anticancer Therapeutics: The triazole core is present in several anticancer agents, and its derivatives have shown promising cytotoxic activities.[4]

-

Anticonvulsant Drugs: Certain 1,2,4-triazole derivatives have been identified as potent anticonvulsant agents.[2]

-

Antitubercular Agents: The emergence of drug-resistant tuberculosis has spurred the search for novel therapeutics, with 1,2,4-triazole derivatives showing notable activity.

The potential molecular targets for these activities are summarized in the table below.

| Therapeutic Area | Potential Molecular Target | Rationale based on Analogous Compounds |

| Antimicrobial | Fungal Cytochrome P450 14α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis is a key mechanism for azole antifungals. |

| Bacterial DNA gyrase and Topoisomerase IV | Hybrid molecules of quinolones and triazoles have shown potent antibacterial activity. | |

| InhA (Enoyl-acyl carrier protein reductase) | A potential target for antitubercular activity. | |

| Anti-inflammatory | Cyclooxygenase (COX-1 and COX-2) | Inhibition of prostaglandin synthesis is a common mechanism for anti-inflammatory drugs. |

| Lipoxygenase (LOX) | Inhibition of leukotriene synthesis. | |

| Tumor Necrosis Factor-alpha (TNF-α) | Modulation of pro-inflammatory cytokine production. | |

| Anticancer | Tyrosine Kinases | Many kinase inhibitors incorporate heterocyclic scaffolds like triazoles. |

| Topoisomerases | Interference with DNA replication in cancer cells. | |

| Indoleamine 2,3-dioxygenase (IDO1) | A target in immuno-oncology. | |

| Aromatase | A target in hormone-dependent breast cancer. | |

| Anticonvulsant | GABA-A Receptor | Positive allosteric modulation of GABAergic neurotransmission. |

| Voltage-gated Sodium Channels | Modulation of neuronal excitability. |

Hypothetical Quantitative Data for Prioritization

To guide initial screening efforts, the following table presents hypothetical IC50 values for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol against various targets, based on activities reported for other triazole derivatives. These values are purely illustrative and require experimental validation.

| Target Enzyme/Receptor | Hypothetical IC50 (µM) | Reference Compound Class |

| COX-2 | 5.2 | Phenyl-substituted 1,2,4-triazoles |

| 5-LOX | 12.8 | Thio-substituted 1,2,4-triazoles |

| Candida albicans (MIC) | 8.5 | Fluconazole and related triazoles |

| Staphylococcus aureus (MIC) | 15.0 | Ciprofloxacin-triazole hybrids |

| Mycobacterium tuberculosis H37Rv (MIC) | 6.25 | 4-arylidenamino-4H-1,2,4-triazole-3-thiol derivatives[5] |

| HCT-116 (Human Colon Carcinoma) | 10.7 | Schiff bases of 1,2,4-triazoles[4] |

Experimental Protocols for Target Validation

The following are generalized experimental protocols that can be adapted to evaluate the biological activity of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Methodology (Broth Microdilution):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Methodology (Enzyme Immunoassay):

-

Utilize a commercially available COX inhibitor screening assay kit.

-

Pre-incubate the test compound at various concentrations with purified COX-1 or COX-2 enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Allow the reaction to proceed for a specified time at 37°C.

-

Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Calculate the percentage of inhibition and determine the IC50 value.

Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and a general workflow for the initial assessment of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Caption: Potential COX-2 inhibitory pathway.

Caption: Potential antifungal mechanism via CYP51 inhibition.

Caption: General workflow for preclinical evaluation.

Conclusion and Future Directions

While specific biological data for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is currently lacking, the extensive body of research on the 1,2,4-triazole-3-thiol scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the allyl and cyclopropyl groups may confer unique pharmacological properties, including enhanced binding affinity, improved metabolic stability, or a novel mechanism of action.

Future research should focus on the synthesis and purification of this compound, followed by a systematic screening against a panel of targets implicated in the biological activities of related triazole derivatives. The experimental protocols and potential pathways outlined in this guide provide a foundational framework for initiating such an investigation. Successful identification of a primary target would pave the way for lead optimization and further preclinical development.

References

- 1. scirp.org [scirp.org]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patents.justia.com [patents.justia.com]

Structure-Activity Relationship of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol represent a novel class of heterocyclic compounds with significant potential for development as therapeutic agents. This technical guide provides a comprehensive overview of their structure-activity relationships (SAR), plausible synthetic routes, and proposed experimental protocols for biological evaluation. Due to the limited availability of direct experimental data for this specific scaffold, this document outlines a predictive SAR based on established findings for analogous 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives. The information herein is intended to serve as a foundational resource to guide future research and drug discovery efforts centered on this promising chemical series.

Introduction

The 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of clinically approved drugs exhibiting diverse biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties. The introduction of a thiol group at the 3-position, along with various substituents at the 4- and 5-positions of the triazole ring, can significantly modulate the compound's physicochemical properties and biological activity. Specifically, the incorporation of an allyl group at the N4 position and a cyclopropyl ring at the C5 position is anticipated to confer unique conformational features that may enhance interactions with biological targets. This guide explores the potential structure-activity relationships of this specific class of triazole derivatives, providing a framework for their synthesis and biological screening.

Proposed Synthesis Pathway

The synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol can be achieved through a well-established multi-step reaction sequence. This pathway involves the initial formation of a thiosemicarbazide intermediate, followed by its cyclization in an alkaline medium.

Technical Guide: 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS 443917-88-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound with CAS number 443917-88-2, identified as 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. This document is intended for researchers and professionals in the fields of chemistry and drug development who are interested in the potential applications of this molecule as a building block in organic synthesis and medicinal chemistry. While this compound is available from various suppliers for research and development purposes, it is important to note that, as of the date of this guide, there is a lack of publicly available literature on its specific biological activities, mechanisms of action, and detailed experimental protocols.

Chemical and Physical Properties

The fundamental properties of 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol are summarized in the tables below. This data has been compiled from various chemical supplier catalogs.

Table 1: General Chemical Information

| Property | Value | Source |

| CAS Number | 443917-88-2 | [1][2][3][4] |

| Chemical Name | 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | [1][2][4] |

| Synonyms | 5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | [5] |

| Molecular Formula | C8H11N3S | [1][2][3][6] |

| Molecular Weight | 181.26 g/mol | [1][2][3][7] |

| MDL Number | MFCD03423477 | [1][7] |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Not specified, likely a solid | [6] |

| Purity | >95% to >97% (Varies by supplier) | [1][4][6] |

| Boiling Point | 243.9ºC at 760 mmHg | [4] |

| Flash Point | 101.3ºC | [4] |

| Density | 1.37 g/cm³ | [4] |

| Storage | Store long-term in a cool, dry place; some suppliers recommend 2-8°C | [1][7] |

Safety and Handling

This compound is intended for research and development use only and must be handled by technically qualified individuals.[1] It is not intended for use in foods, cosmetics, drugs, or for any other consumer purposes.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is available from several chemical suppliers. The table below lists some of the known suppliers. It is recommended to request a certificate of analysis (COA) from the supplier to verify the purity and identity of the compound.

Table 3: Commercial Suppliers

| Supplier | Purity | Notes |

| AK Scientific, Inc. | Min. 95% | Products are stocked and shipped from the USA.[1] |

| Novachemistry | >97% | Inquire for pack size and availability.[6] |

| Shanghai Aladdin Biochemical Technology Co., LTD | 95.0% | Verified supplier on Chemsrc.[4] |

| BLD Pharm | Not specified | Offers various quantities.[7] |

| Ambeed | 95% | Available in various quantities.[8] |

| Chemenu | 95% | Research-based manufacturer of pharmaceutical intermediates.[9] |

Experimental Protocols

As of the current date, there are no specific published experimental protocols detailing the use of 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol in biological or pharmacological studies. The primary application of this compound appears to be as a chemical intermediate.

For researchers acquiring this compound, a general workflow for characterization and initial screening is suggested below.

Signaling Pathways and Mechanism of Action

Currently, there is no information available in the public domain regarding the signaling pathways modulated by 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol or its mechanism of action in any biological system. The structural motifs present in the molecule, such as the triazole and thiol groups, are found in various biologically active compounds, suggesting a potential for interaction with biological targets. However, any such activity would need to be determined through empirical investigation.

The following diagram illustrates a hypothetical logical relationship for investigating the mechanism of action, should the compound demonstrate biological activity in initial screens.

References

- 1. 443917-88-2 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol AKSci 3753AE [aksci.com]

- 2. 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol/CAS:443917-88-2-HXCHEM [hxchem.net]

- 3. aksci.com [aksci.com]

- 4. 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. 443917-88-2(5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol) | Kuujia.com [ko.kuujia.com]

- 6. Novachemistry-product-info [novachemistry.com]

- 7. 443917-88-2|4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol|BLD Pharm [bldpharm.com]

- 8. Thiophenols- Organic Building Blocks| Ambeed [ambeed.com]

- 9. cas 443917-88-2|| where to buy 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol [french.chemenu.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

The following document provides a detailed protocol for the laboratory-scale synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a prominent feature in a variety of pharmacologically active agents. The synthetic route described herein is based on established methods for the preparation of substituted 1,2,4-triazole-3-thiols, which involves the formation of a thiosemicarbazide intermediate followed by base-catalyzed intramolecular cyclization.

Experimental Protocol

The synthesis of the target compound is achieved in a two-step process. The first step involves the reaction of cyclopropanecarboxylic acid hydrazide with allyl isothiocyanate to form the key intermediate, 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide. The subsequent step is the base-catalyzed cyclization of this intermediate to yield the final product.

Step 1: Synthesis of 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide

-

Reagents and Materials:

-

Cyclopropanecarboxylic acid hydrazide

-

Allyl isothiocyanate

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

-

Procedure: a. In a 250 mL round-bottom flask, dissolve cyclopropanecarboxylic acid hydrazide (0.1 mol) in absolute ethanol (100 mL). b. To this solution, add allyl isothiocyanate (0.1 mol) dropwise with continuous stirring. c. Fit the flask with a reflux condenser and heat the reaction mixture to reflux for a period of 4-6 hours. d. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). e. After completion of the reaction, cool the mixture to room temperature. f. The resulting precipitate of 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide is collected by filtration. g. Wash the solid product with a small amount of cold ethanol and dry it under vacuum.

Step 2: Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

-

Reagents and Materials:

-

1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl, concentrated)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH paper or pH meter

-

-

Procedure: a. Suspend the 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide (0.08 mol) obtained from Step 1 in an 8% aqueous solution of sodium hydroxide (150 mL) in a 250 mL round-bottom flask. b. Heat the mixture to reflux with stirring for 6-8 hours. c. Monitor the reaction for the evolution of hydrogen sulfide (H₂S) gas, which indicates the progress of cyclization. d. After the reflux period, cool the reaction mixture in an ice bath. e. Carefully acidify the cold solution with concentrated hydrochloric acid to a pH of approximately 5-6. f. The crude product will precipitate out of the solution. g. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. h. Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Data Presentation

| Parameter | Expected Value |

| Yield | 75-85% |

| Melting Point | 150-160 °C (Uncorrected) |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.5-13.8 (s, 1H, SH), 5.8-6.0 (m, 1H, -CH=CH₂), 5.0-5.2 (m, 2H, -CH=CH₂), 4.5-4.7 (d, 2H, N-CH₂-), 1.8-2.0 (m, 1H, cyclopropyl-CH), 0.8-1.1 (m, 4H, cyclopropyl-CH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~165 (C=S), ~150 (C-cyclopropyl), 132-134 (-CH=), 117-119 (=CH₂), 45-47 (N-CH₂), 8-10 (cyclopropyl-CH), 6-8 (cyclopropyl-CH₂) |

| IR (KBr, cm⁻¹) | ~3100 (N-H), ~2550 (S-H), ~1620 (C=N), ~1250 (C=S) |

| Mass Spec (ESI-MS) | m/z: [M+H]⁺ expected at approx. 198.08 |

Visualizations

The following diagrams illustrate the synthetic workflow for producing 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Caption: Synthetic pathway for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Application Notes and Protocols: Antimicrobial Screening of 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and potential antimicrobial profile of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. The protocols are based on established methods for the screening of novel 1,2,4-triazole derivatives, a class of heterocyclic compounds known for their broad-spectrum biological activities.[1][2][3]

Introduction

The 1,2,4-triazole nucleus is a key pharmacophore in a variety of therapeutic agents, demonstrating a wide range of activities including antifungal, antibacterial, antiviral, and anticancer properties.[2][3][4] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly modulate the antimicrobial potency.[1] This document outlines the synthesis and antimicrobial evaluation of a specific derivative, 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Synthesis Protocol

The synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process, a common strategy for preparing analogous 1,2,4-triazole-3-thiols.[5][6][7][8]

Step 1: Synthesis of Cyclopropanecarboxylic acid hydrazide

-

Cyclopropanecarboxylic acid is esterified, typically using methanol in the presence of an acid catalyst.

-

The resulting methyl cyclopropanecarboxylate is then reacted with hydrazine hydrate to yield cyclopropanecarboxylic acid hydrazide.[5]

Step 2: Synthesis of Potassium 2-(cyclopropanecarbonyl)hydrazine-1-carbodithioate

-

The hydrazide from Step 1 is treated with carbon disulfide in the presence of potassium hydroxide in an alcoholic solution.[6][7][8]

Step 3: Synthesis of 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Step 4: Synthesis of 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

-

The 4-amino intermediate from Step 3 is reacted with allyl bromide in a suitable solvent to introduce the allyl group at the N4 position.

Antimicrobial Screening Protocols

The following are standard protocols for evaluating the antimicrobial activity of novel compounds like 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Agar Disk Diffusion Method (Preliminary Screening)

This method is used for the initial qualitative assessment of antimicrobial activity.[1][9]

Materials:

-

Mueller-Hinton Agar (MHA) for bacteria

-

Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes

-

Sterile filter paper discs (6 mm diameter)

-

Test compound solution (e.g., 1 mg/mL in DMSO)

-

Standard antibiotic and antifungal solutions (e.g., Ciprofloxacin, Fluconazole)

-

Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Sterile swabs

Procedure:

-

Prepare MHA and SDA plates.

-

Inoculate the agar surface uniformly with the microbial suspension using a sterile swab.

-

Impregnate sterile filter paper discs with a known concentration of the test compound and standard drugs.

-

Place the discs on the inoculated agar surface.

-

Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 25-28°C for 48-72 hours.[5]

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

Broth Microdilution Method (MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Test compound stock solution

-

Standard drug solutions

-

Microbial suspensions (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)

-

Resazurin or other growth indicators (optional)

Procedure:

-

Dispense the appropriate broth into all wells of a 96-well plate.

-

Perform serial two-fold dilutions of the test compound and standard drugs in the wells.

-

Inoculate each well with the microbial suspension.

-

Include positive (microbe + broth) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC by visual inspection for the absence of turbidity or by using a colorimetric indicator.

Data Presentation

The antimicrobial activity data for analogous 1,2,4-triazole-3-thiol derivatives are summarized below. These values provide a reference for the expected potency of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Table 1: Representative Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| N-allyl derivative | M. tuberculosis | 4–32 | [1] |

| N-allyl derivative | S. aureus, K. pneumoniae, P. aeruginosa, E. coli | Active (Zone of Inhibition) | [1] |

| 1,2,4-triazolo[3,4-b][1][5][10]thiadiazine | S. aureus, E. coli, P. aeruginosa | 4–16 | [1] |

| 1,2,3-triazole-bis-1,2,4-triazole-3-thiones | Gram-positive bacteria | 4–64 | [11] |

| 1,2,3-triazole-bis-1,2,4-triazole-3-thiones | Gram-negative bacteria | 4–128 | [11] |

| 1,2,3-triazole-bis-1,2,4-triazole-3-thiones | Fungi | 2–64 | [11] |

| 4-(substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols | S. aureus | 16 | [6] |

| 4-(substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols | E. coli | 25 | [6] |

Potential Mechanism of Action

The antifungal activity of triazole compounds is well-established and primarily involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway leads to the disruption of the membrane integrity and ultimately, fungal cell death. For antibacterial action, some studies on similar heterocyclic compounds suggest the inhibition of enzymes like Glucosamine-6-phosphate synthase, which is involved in cell wall biosynthesis.[11]

Structure-Activity Relationship (SAR) Insights

Based on studies of various 1,2,4-triazole derivatives, the following structural features may influence the antimicrobial activity of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol:

-

The allyl group at the N4 position has been associated with a broad spectrum of antibacterial and antimycobacterial activity.[1]

-

The thione/thiol tautomerism is crucial for biological activity, with the sulfur atom playing a key role in interacting with biological targets.

-

The nature of the substituent at the C5 position significantly impacts the activity. The presence of a cyclopropyl group , a small, rigid ring, may confer favorable steric and electronic properties for binding to target enzymes.

-

Generally, the introduction of lipophilic groups can enhance antimicrobial activity by facilitating passage through microbial cell membranes.

Conclusion

4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is a promising candidate for antimicrobial screening based on the well-documented activities of structurally related compounds. The protocols outlined in this document provide a robust framework for its synthesis and evaluation against a panel of pathogenic bacteria and fungi. The expected outcomes include the determination of its activity spectrum and potency (MIC values), which will be crucial for any further drug development efforts.

References

- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyjournal.org [microbiologyjournal.org]

- 6. connectjournals.com [connectjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Istanbul University Press [iupress.istanbul.edu.tr]

- 9. Synthesis and antimicrobial screening of 1,2,4-triazole derivatives [wisdomlib.org]

- 10. microbiologyjournal.org [microbiologyjournal.org]

- 11. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anticancer Assay of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the in vitro anticancer potential of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. The protocols outlined are based on established methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest, which are crucial for the initial screening and characterization of novel anticancer compounds.[1][2][3]

Introduction

The 1,2,4-triazole nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[4][5][6] These compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression.[7] This document outlines a series of in vitro assays to systematically evaluate the anticancer efficacy of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Application Notes

The primary objective of these in vitro assays is to determine the cytotoxic effects of the test compound on various cancer cell lines and to elucidate its mechanism of action.

-

Cell Line Selection: A panel of human cancer cell lines should be selected to assess the breadth of the compound's activity. Representative cell lines could include:

-

MCF-7: Human breast adenocarcinoma.

-

HeLa: Human cervical cancer.

-

A549: Human lung carcinoma.

-

HepG2: Human liver carcinoma.[5]

-

DU145: Human prostate carcinoma.[8]

-

A non-cancerous cell line (e.g., MRC-5 or VERO) should be included to evaluate the compound's selectivity and potential toxicity to normal cells.

-

-

Cytotoxicity Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[11]

-